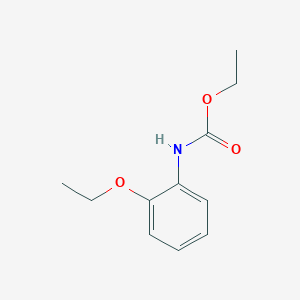

ethyl N-(2-ethoxyphenyl)carbamate

Description

Overview of Carbamate (B1207046) Functional Group in Academic Chemistry

The carbamate functional group, characterized by the structure R₂NC(O)OR', is a cornerstone of modern organic chemistry. wikipedia.org This moiety is essentially a hybrid of an amide and an ester, a structural feature that imparts a unique combination of chemical stability and reactivity. nih.gov In academic and industrial research, carbamates are recognized for their significant roles as protecting groups in complex organic syntheses, particularly in peptide chemistry where they shield amine functionalities. nih.govwikipedia.org The stability of the carbamate group under various reaction conditions, coupled with the ability to be selectively removed, makes it an invaluable tool for synthetic chemists. fiveable.me

Beyond their use as protecting groups, carbamates are integral to a wide array of commercially significant products. They form the backbone of polyurethane polymers and are the active components in numerous pharmaceuticals and agrochemicals, including insecticides and herbicides. wikipedia.orgnih.gov The biological activity of many carbamate-containing compounds stems from their ability to interact with enzymes and receptors within biological systems. acs.org

Rationale for Advanced Chemical Research on Ethyl N-(2-ethoxyphenyl)carbamate

Research into such substituted carbamates is often driven by the pursuit of new therapeutic agents, as the carbamate moiety is a key structural motif in many approved drugs. nih.govacs.org The specific substituents on the aromatic ring can be tailored to modulate the compound's interaction with biological targets. For instance, in drug design, the carbamate group can act as a bioisostere for the peptide bond, offering enhanced stability against enzymatic degradation. nih.govacs.org

Furthermore, the study of specific carbamates like ethyl N-(2-ethoxyphenyl)carbamate contributes to a deeper understanding of structure-activity relationships. By systematically modifying the substituents on the carbamate structure and evaluating the resulting changes in chemical or biological properties, researchers can develop predictive models for designing new molecules with desired functionalities. The commercial availability of ethyl N-(2-ethoxyphenyl)carbamate for early discovery research suggests its potential as a building block or intermediate in the synthesis of more complex molecules. sigmaaldrich.comsigmaaldrich.com

Scope and Significance of Current Research Trends in Carbamate Science

Current research in carbamate chemistry is broad and dynamic, reflecting the versatility of this functional group. A significant trend is the continued development of carbamates as therapeutic agents for a range of diseases, including cancer, viral infections like hepatitis C and HIV, and neurodegenerative disorders such as Alzheimer's disease. nih.govresearchgate.net Researchers are actively exploring how the carbamate structure can be optimized to enhance drug efficacy and pharmacokinetic properties. nih.gov

Another major area of focus is the development of more sustainable and environmentally friendly methods for synthesizing and utilizing carbamates. This includes the use of carbon dioxide as a C1 synthon to replace toxic reagents like phosgene (B1210022) in carbamate synthesis. nih.govacs.org The development of metal carbamate complexes as catalysts for various chemical transformations, including CO₂ activation, is also a burgeoning field of research. nih.govresearchgate.net

In the realm of materials science, the fundamental chemistry of carbamates continues to be critical for the innovation of polyurethanes and other polymers. wikipedia.org Research is ongoing to create new materials with enhanced properties for a wide range of applications.

Furthermore, the role of carbamates as directed metalation groups in organic synthesis is an active area of investigation. The carbamate group can direct the metalation of an aromatic ring to a specific position, allowing for the regioselective introduction of various functional groups. acs.org This methodology is a powerful tool for the construction of complex aromatic molecules.

The study of carbamate metabolism and its environmental fate is also of great importance, particularly for carbamate-based pesticides and herbicides. researchgate.net Understanding how these compounds behave in biological systems and the environment is crucial for assessing their safety and impact.

Structure

3D Structure

Properties

CAS No. |

128643-12-9 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl N-(2-ethoxyphenyl)carbamate |

InChI |

InChI=1S/C11H15NO3/c1-3-14-10-8-6-5-7-9(10)12-11(13)15-4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

HPMBJEHEKMHVHF-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)OCC |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)OCC |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl N 2 Ethoxyphenyl Carbamate

Established Synthetic Routes to Ethyl N-(2-ethoxyphenyl)carbamate

The synthesis of carbamates, including ethyl N-(2-ethoxyphenyl)carbamate, has been a subject of extensive research due to their wide-ranging applications. Several established methods have been developed, each with its own set of advantages and limitations.

Phosgene (B1210022) and Phosgene Substitute-Based Syntheses

The classical approach to carbamate (B1207046) synthesis involves the use of phosgene (COCl₂) and its derivatives. researchgate.net Phosgene, a highly reactive and toxic gas, readily reacts with alcohols to form chloroformates, which then react with amines to yield carbamates. Alternatively, phosgene can react with an amine to form a carbamoyl (B1232498) chloride, which is then treated with an alcohol.

While effective, the high toxicity of phosgene has prompted the development of safer substitutes. Diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are common solid substitutes that are easier to handle. sigmaaldrich.com These reagents generate phosgene in situ, thereby minimizing the risks associated with handling the gaseous form. sigmaaldrich.com Other substitutes include carbonyldiimidazole (CDI) and disuccinimidyl carbonate (DSC). sigmaaldrich.com

A significant advantage of using phosgene is the ease of product purification. As a volatile substance, excess phosgene can be readily removed by evaporation or by stripping with an inert gas, often resulting in high-purity products. sigmaaldrich.com In contrast, non-volatile phosgene substitutes may require additional purification steps like distillation or recrystallization to remove unreacted reagent. sigmaaldrich.com

Isocyanate-Alcohol/Amine Reactions

The reaction between an isocyanate and an alcohol is a widely employed method for the synthesis of carbamates. In the context of ethyl N-(2-ethoxyphenyl)carbamate, this would involve the reaction of 2-ethoxyphenyl isocyanate with ethanol (B145695). This reaction is typically efficient and proceeds under mild conditions.

Another variation of this approach involves the reaction of an amine with a chloroformate. For the synthesis of ethyl N-(2-ethoxyphenyl)carbamate, this would entail the reaction of 2-ethoxyaniline with ethyl chloroformate. rsc.orgprepchem.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. rsc.orgprepchem.com

The general reactivity of isocyanates with compounds containing active hydrogen, such as alcohols and amines, makes this a versatile method for generating a diverse range of carbamate derivatives. conicet.gov.ar

Carbamoylation Reactions

Carbamoylation involves the direct introduction of a carbamoyl group into a molecule. One method involves the reaction of an amine with a source of the carbamoyl moiety. For instance, potassium cyanate (B1221674) can be used to carbamoylate primary amines. researchgate.net

Another approach is the Hofmann rearrangement, where a primary amide is treated with a halogen (such as bromine) and a base in the presence of an alcohol. This reaction proceeds through an isocyanate intermediate which then reacts with the alcohol to form the carbamate. For example, methyl N-(p-methoxyphenyl)carbamate has been synthesized from p-methoxybenzamide using N-bromosuccinimide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol (B129727). orgsyn.org

Multi-Component Reactions for Carbamate Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient pathway to complex molecules like carbamates. Isocyanate-based MCRs are particularly useful in this regard. nih.gov

For example, the Ugi reaction, a well-known MCR, can be adapted to synthesize carbamate-containing structures. While a direct Ugi synthesis of ethyl N-(2-ethoxyphenyl)carbamate is not explicitly detailed, the principles of MCRs allow for the combination of an isocyanate, an amine, a carboxylic acid, and an isocyanide to generate diverse scaffolds that can incorporate the desired carbamate functionality.

Novel and Green Synthetic Approaches for Carbamate Formation

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of novel and "green" approaches for carbamate formation that avoid hazardous reagents and minimize waste. rsc.org

Carbon Dioxide Incorporation Strategies

The utilization of carbon dioxide (CO₂) as a C1 building block for chemical synthesis is a highly attractive green chemistry approach. psu.edu CO₂ is non-toxic, abundant, and inexpensive, making it an ideal substitute for hazardous reagents like phosgene. psu.edu

The direct synthesis of carbamates from CO₂, an amine, and an alcohol presents a promising phosgene-free route. rsc.orgpsu.edu This reaction typically requires a catalyst and often involves the use of a dehydrating agent to shift the reaction equilibrium towards the product. psu.edu Basic catalysts have been shown to be effective in converting amines and alcohols to carbamates under mild conditions. rsc.orgpsu.edu Although the direct synthesis of ethyl N-(2-ethoxyphenyl)carbamate via this method is not specifically documented in the provided results, the general methodology is applicable to a wide range of amines and alcohols.

Catalytic Approaches (e.g., Hf(OTf)4-catalyzed)

Catalytic methods offer efficient and often more environmentally benign routes to carbamate synthesis. Among modern catalysts, Hafnium(IV) triflate (Hf(OTf)4) has emerged as a potent Lewis acid for various organic transformations, including those forming C-N bonds. nih.govnih.gov While direct Hf(OTf)4-catalyzed synthesis of ethyl N-(2-ethoxyphenyl)carbamate from 2-ethoxyaniline is not prominently detailed in the literature, its efficacy is demonstrated in related multi-component reactions that produce complex carbamate-protected molecules. nih.gov

A notable example is the Hf(OTf)4-catalyzed one-pot, three-component synthesis of β-carbamate ketones from aldehydes, ketones, and a carbamate. nih.govnih.gov This reaction proceeds efficiently under solvent-free conditions with a low catalyst loading of just 2 mol%. nih.gov Mechanistic studies indicate the reaction does not follow a traditional Mannich-type pathway. Instead, it proceeds through a sequential aldol (B89426) condensation between the ketone and aldehyde, followed by an aza-Michael addition of the carbamate to the resulting α,β-unsaturated ketone. nih.gov Hf(OTf)4 is believed to catalyze both steps by activating the carbonyl-containing substrates. nih.gov This methodology provides access to a diverse range of N-carbamate-protected β-amino ketones in high yields (75-91%) within short reaction times (2-4 hours). nih.gov

Table 1: Hf(OTf)4-Catalyzed Three-Component Synthesis of β-Carbamate Ketones nih.gov Reaction Conditions: Aldehyde (1 mmol), Ketone (1 mmol), Carbamate (1.5 mmol), Hf(OTf)4 (2 mol%), Solvent-free, 80°C.

Optimization of Synthetic Conditions for Enhanced Chemical Yields and Purity

Optimizing reaction conditions is critical for maximizing the chemical yield and purity of ethyl N-(2-ethoxyphenyl)carbamate, minimizing side-product formation and facilitating purification. Key parameters that are typically manipulated include the choice of catalyst, solvent, temperature, pressure, and the stoichiometry of reactants.

The reaction of amines with dialkyl carbonates, a common phosgene-free method for carbamate synthesis, is highly influenced by these factors. acs.orgresearchgate.net

Catalyst: The choice between a base or a catalyst can alter the reactivity of the reagents. researchgate.netlincoln.ac.uk For instance, various metal triflates (e.g., Ytterbium, Scandium, Lanthanum) have been used to catalyze the alkoxycarbonylation of amines with organic carbonates. researchgate.netnih.gov The catalyst loading is also a crucial parameter to optimize, as seen with Hf(OTf)4 where low loadings are effective. nih.gov

Solvent: The polarity of the solvent can significantly impact the reaction. In the synthesis of methyl carbamates from amines and dimethyl carbonate, polar protic solvents like methanol were found to decrease selectivity. acs.org Solvent-free conditions are often explored to improve efficiency and greenness. nih.govresearchgate.net

Temperature: Reaction temperature directly affects the rate of reaction. For carbamate synthesis, temperatures can range from ambient to elevated (e.g., 90-130°C), depending on the specific reactants and catalyst used. acs.orgresearchgate.net

Reactant Stoichiometry and Leaving Groups: The ratio of reactants, such as the amine to the carbonate, is optimized to ensure complete conversion of the limiting reagent. researchgate.net Furthermore, the structure of the carbonate itself is important; the nature of the leaving group can influence reactivity. researchgate.netlincoln.ac.uk

Pressure: In reactions involving gaseous reagents like carbon dioxide, pressure is a key variable. For the synthesis of methyl carbamates using supercritical CO₂, increasing the pressure from 8 to 90 bar was shown to improve both the yield and selectivity of the desired product. acs.org

Table 2: General Parameters for Optimization of Carbamate Synthesis

Analogous Synthetic Strategies for Related Ethoxyphenyl Carbamates

The synthesis of N-aryl carbamates, including ethoxyphenyl derivatives, can be achieved through several modern catalytic strategies that offer alternatives to traditional methods. These approaches often provide high yields and functional group tolerance.

One powerful method is the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (NaOCN) in the presence of an alcohol. mit.edunih.gov This transformation allows for the direct synthesis of a wide array of N-aryl carbamates. The reaction proceeds by forming an aryl isocyanate intermediate in situ, which is then trapped by the alcohol. mit.edu The use of aryl triflates as the electrophile expands the substrate scope compared to aryl chlorides or bromides. mit.edunih.gov This methodology is applicable to aryl electrophiles bearing various functional groups, such as esters and amides. mit.edu

Table 3: Palladium-Catalyzed Synthesis of N-Aryl Carbamates mit.edu General Conditions: Aryl Halide/Triflate, NaOCN, Alcohol, Pd-catalyst, Ligand, Base, Solvent.

Other advanced catalytic systems have also been developed. Nickel-catalyzed reactions provide a valuable alternative. researchgate.netorganic-chemistry.org For example, a nickel-catalyzed domino reaction enables the one-pot synthesis of N-(hetero)aryl carbamates from alcohols and phenols. researchgate.net In this process, the phenol (B47542) is activated with cyanuric chloride, and the subsequent reaction with a cyanate salt in the presence of a nickel catalyst generates the carbamate. researchgate.net Additionally, photosensitized nickel catalysis has been employed for the N-arylation of existing carbamates with aryl electrophiles at room temperature, offering a mild alternative to the Buchwald-Hartwig amination. organic-chemistry.org Another established, phosgene-free route is the reductive carbonylation of nitroarenes, which can be used to produce N-aryl carbamates directly. acs.org

Table 4: Compound Names Mentioned in the Article

Elucidation of Reaction Mechanisms and Pathways Involving Ethyl N 2 Ethoxyphenyl Carbamate

Hydrolysis Mechanisms of Carbamate (B1207046) Esters

The hydrolysis of carbamate esters, which results in the cleavage of the ester bond to yield an alcohol, an amine, and carbon dioxide, can proceed through several distinct mechanistic pathways. The predominant mechanism is highly dependent on the structure of the carbamate and the reaction conditions, particularly the pH of the medium. For N-aryl carbamates like ethyl N-(2-ethoxyphenyl)carbamate, which possess an ionizable N-H proton, the most relevant mechanisms are the E1cB, BAc2, and A1 pathways.

E1cb (Elimination Unimolecular conjugate Base) Mechanism: In basic or neutral conditions, aryl carbamate esters containing an ionizable N-H bond, such as ethyl N-(2-ethoxyphenyl)carbamate, are known to hydrolyze predominantly through an E1cB mechanism. chegg.com This pathway involves a two-step process:

Deprotonation: A base removes the acidic proton from the nitrogen atom to form a carbamate anion (the conjugate base).

Elimination: The carbamate anion then undergoes a rate-determining unimolecular elimination of the alkoxy or aryloxy group (the leaving group), forming a highly reactive isocyanate intermediate. rsc.org This intermediate is subsequently attacked by water to form a carbamic acid, which rapidly decomposes to the corresponding amine (2-ethoxyaniline), carbon dioxide, and ethanol (B145695).

Evidence for the E1cB mechanism includes the observation that the rate of reaction of the carbamate anion is highly sensitive to the nature of the leaving group. rsc.org For example, studies on N-(p-nitrophenyl)carbamates showed a high Hammett reaction constant (ρ = +2.90), indicating significant acyl–oxygen bond cleavage in the transition state. rsc.org The trapping of the isocyanate intermediate provides further confirmation of this pathway. rsc.orgresearchgate.net

BAc2 (Base-catalyzed Acyl-Oxygen cleavage) Mechanism: The BAc2 mechanism becomes significant for carbamate esters that lack an ionizable N-H proton, such as tertiary carbamates. chegg.comresearchgate.net In this bimolecular pathway, a nucleophile (typically a hydroxide (B78521) ion) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chegg.com Subsequent collapse of this intermediate leads to the cleavage of the acyl-oxygen bond and release of the alcohol or phenol (B47542). For secondary carbamates like ethyl N-(2-ethoxyphenyl)carbamate, the BAc2 pathway is generally disfavored compared to the E1cB mechanism. chegg.com A change in mechanism from E1cB to BAc2 has been noted for secondary carbamates only when the leaving group is particularly poor. rsc.org

A1 (Acid-catalyzed Unimolecular) and AAc2 (Acid-catalyzed Bimolecular) Mechanisms: In acidic solutions, the hydrolysis mechanism can shift. Studies on related compounds like ethyl N-ethylthioncarbamate have shown that under strongly acidic conditions (pH < 2), hydrolysis occurs via specific acid catalysis, consistent with a unimolecular A1 mechanism. researchgate.net In this pathway, the carbonyl oxygen is protonated, making the carbamate a better leaving group. For other carbamates, an acid-catalyzed bimolecular (AAc2) mechanism, where water attacks the protonated ester, has also been identified. rsc.org For the AAc2 reaction, the proposed mechanism involves water displacing the protonated alkoxy group. rsc.org

Table 1: Summary of Hydrolysis Mechanisms for Carbamate Esters

| Mechanism | Conditions | Key Features | Relevance to Ethyl N-(2-ethoxyphenyl)carbamate |

|---|---|---|---|

| E1cb | Basic / Neutral pH | Involves formation of a carbamate anion and an isocyanate intermediate. rsc.org Rate is sensitive to the leaving group. rsc.org | Dominant pathway due to the presence of an ionizable N-H proton. chegg.com |

| BAc2 | Basic pH | Direct nucleophilic attack by OH- on the carbonyl carbon. chegg.com Forms a tetrahedral intermediate. chegg.com | Generally not favored, but possible with very poor leaving groups. rsc.org More common for tertiary carbamates. researchgate.net |

| A1 / AAc2 | Acidic pH | Involves protonation of the carbamate. researchgate.netrsc.org Can be unimolecular (A1) or bimolecular (AAc2). researchgate.netrsc.org | The likely mechanism under acidic conditions. researchgate.netrsc.org |

Thermal Decomposition Pathways and Intermediates

The thermal decomposition of carbamates can proceed through different pathways depending on their structure. For compounds structurally similar to ethyl N-(2-ethoxyphenyl)carbamate, a unimolecular elimination reaction is a primary pathway.

A study on the gas-phase thermal decomposition of ethyl N-methyl-N-phenylcarbamate between 329-380°C showed that it quantitatively decomposes to N-methylaniline, carbon dioxide, and ethylene (B1197577). researchgate.netscispace.com The reaction was found to be first-order and unimolecular, proceeding through a cyclic transition state, similar to the pyrolysis of acetates and xanthates. researchgate.netscispace.com This suggests that ethyl N-(2-ethoxyphenyl)carbamate would likely decompose via a similar mechanism, involving a six-membered cyclic transition state, to yield 2-ethoxyaniline, carbon dioxide, and ethylene.

Alternative pathways can occur, particularly in the presence of catalysts or at higher temperatures. The thermal cleavage of carbamates can also produce isocyanates, although this is a highly endothermic process that typically requires temperatures above 150°C. utwente.nl

Table 2: Expected Thermal Decomposition Products of Ethyl N-(2-ethoxyphenyl)carbamate

| Reactant | Conditions | Proposed Mechanism | Products |

|---|

Transcarbamoylation and Transurethanization Processes

Transcarbamoylation, also known as transurethanization, is a process where the alkoxy group of a carbamate is exchanged with another alcohol. rsc.org This reaction is analogous to transesterification but is generally more challenging because the carbonyl carbon of a carbamate is less electrophilic than that of an ester. rsc.org

The reaction can proceed through two main pathways: rsc.org

Associative Pathway: This mechanism involves the direct nucleophilic attack of an alcohol on the carbamate's carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the original alcohol.

Dissociative Pathway: This pathway involves the initial decomposition of the carbamate into an isocyanate and an alcohol. The highly reactive isocyanate then reacts with a different alcohol present in the system to form the new carbamate product.

The reactivity in these processes is influenced by the substituents on the carbamate. The general order of reactivity is: alkyl-OCONH-alkyl < alkyl-OCONH-aryl < aryl-OCONH-alkyl < aryl-OCONH-aryl. rsc.org Given its structure, ethyl N-(2-ethoxyphenyl)carbamate falls into the alkyl-OCONH-aryl category. These reactions often require promotion by acid or base catalysis or heating. rsc.org

Other Cleavage and Rearrangement Mechanisms

Besides hydrolysis and thermal decomposition, carbamates can undergo other cleavage and rearrangement reactions, often influenced by specific reagents or structural features.

One such process is the "back-biting" side reaction, which has been observed in certain bis(hydroxyalkyl carbamate)s. nih.govnih.gov This intramolecular reaction involves the attack of a terminal hydroxyl group on the nearby carbamate carbonyl carbon, leading to the formation of a thermodynamically stable cyclic product (like a cyclic carbonate) and the release of the amine. nih.gov While this is more specific to molecules with a terminal hydroxyl group, it highlights a potential intramolecular cyclization pathway under certain conditions.

Carbamates are also widely used as protecting groups for amines in organic synthesis, and various methods exist for their cleavage. wikipedia.org For instance, treatment with reagents like diethylenetriamine (B155796) can achieve chemoselective cleavage of unactivated carbamates without the need for additional catalysts. organic-chemistry.org Another mild method involves using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. organic-chemistry.org These methods are designed to cleave the carbamate group to regenerate the parent amine under specific, often non-hydrolytic, conditions.

Role of Solvents and Catalysts in Reaction Mechanisms

Solvents and catalysts play a crucial role in directing the mechanism and rate of reactions involving ethyl N-(2-ethoxyphenyl)carbamate.

Solvent Effects: The solvent polarity can significantly influence the reaction pathway. For the E1cB hydrolysis mechanism, the transition state involves considerable charge dispersal. karger.com Consequently, increasing the ethanol content in an aqueous solution (making the solvent less polar) has been shown to accelerate the hydrolysis of N-acyl carbamates, which is consistent with an E1cB pathway. karger.com Conversely, polar aprotic solvents like DMSO can lead to rate retardation in E1cB reactions by better solvating the ground state anion. karger.com

Catalyst Effects: A wide range of catalysts can promote carbamate reactions:

Base Catalysis: The hydrolysis of secondary carbamates is base-catalyzed, with hydroxide ions promoting the E1cB mechanism. rsc.orgresearchgate.net General base catalysis, where a base (including water) assists in the removal of the N-H proton, is also observed. researchgate.net

Acid Catalysis: In acidic media, protons catalyze hydrolysis via the A1 or AAc2 mechanisms. researchgate.netrsc.org

Organocatalysis: Strong organic bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and superbase ionic liquids have been shown to effectively catalyze transcarbamoylation reactions. rsc.org

Metal Catalysis: Metal complex catalysts are used in the synthesis of N-aryl carbamates from aromatic nitro compounds. google.com For decomposition, metal oxides such as ZnO, Bi₂O₃, and Al₂O₃ have been evaluated for the thermal cracking of carbamates, although they can lead to side products like aniline (B41778) and urea, particularly if adsorbed water is present. utwente.nl

Table 3: Influence of Solvents and Catalysts on Carbamate Reactions

| Factor | Type | Effect | Relevant Mechanism(s) |

|---|---|---|---|

| Solvent | Increasing Ethanol % | Accelerates rate karger.com | E1cB Hydrolysis |

| DMSO | Retards rate karger.com | E1cB Hydrolysis | |

| Catalyst | Hydroxide ions (OH⁻) | Catalyzes reaction researchgate.net | E1cb Hydrolysis |

| Protons (H⁺) | Catalyzes reaction rsc.org | A1, AAc2 Hydrolysis | |

| Strong Organic Bases (e.g., TBD) | Promotes reaction rsc.org | Transcarbamoylation |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl N 2 Ethoxyphenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and constitution of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map of ethyl N-(2-ethoxyphenyl)carbamate can be constructed.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The predicted spectrum for ethyl N-(2-ethoxyphenyl)carbamate would show several key signals.

Aromatic Protons: The four protons on the disubstituted benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 6.8 and 8.0 ppm. Their complex splitting pattern (multiplets) would be dictated by their relative positions and coupling to each other.

Amine Proton (N-H): The proton attached to the nitrogen would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is often found between δ 8.0 and 9.5 ppm in similar structures.

Ethoxy Protons: The two ethoxy groups would give rise to two sets of signals. The methylene (B1212753) protons (-O-CH₂-CH₃) adjacent to the oxygen atoms would appear as quartets due to coupling with the neighboring methyl protons. The methylene of the ethyl carbamate (B1207046) would likely be around δ 4.2 ppm, while the methylene of the ethoxy group on the phenyl ring would be around δ 4.1 ppm. The terminal methyl protons (-O-CH₂-CH₃) of both ethoxy groups would appear as triplets around δ 1.2-1.4 ppm.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

| Aromatic (Ar-H) | 6.8 - 8.0 | Multiplets | H-H |

| Amine (N-H) | 8.0 - 9.5 | Broad Singlet | N/A |

| Carbamate Methylene (-O-CH₂-) | ~4.2 | Quartet | to -CH₃ |

| Phenyl Ether Methylene (-O-CH₂-) | ~4.1 | Quartet | to -CH₃ |

| Carbamate Methyl (-CH₃) | ~1.3 | Triplet | to -CH₂- |

| Phenyl Ether Methyl (-CH₃) | ~1.4 | Triplet | to -CH₂- |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon: The most downfield signal would be the carbonyl carbon of the carbamate group, expected in the range of δ 153-156 ppm. researchgate.net

Aromatic Carbons: The carbons of the phenyl ring would generate signals between δ 110 and 150 ppm. The carbon atom directly attached to the oxygen of the ethoxy group (C-O) would be the most downfield in this region, while the carbon attached to the nitrogen (C-N) would also be significantly shifted.

Aliphatic Carbons: The methylene carbons of the two ethoxy groups would appear around δ 61-65 ppm, and the terminal methyl carbons would be the most upfield signals, typically around δ 14-15 ppm.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 153 - 156 |

| Aromatic (C-O) | ~148 |

| Aromatic (C-N) | ~128 |

| Aromatic (C-H) | 110 - 125 |

| Carbamate Methylene (-O-CH₂-) | ~61 |

| Phenyl Ether Methylene (-O-CH₂-) | ~64 |

| Carbamate Methyl (-CH₃) | ~14.5 |

| Phenyl Ether Methyl (-CH₃) | ~14.8 |

To confirm the assignments made from 1D NMR and to establish definitive connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. It would confirm the coupling between the methylene and methyl protons within each ethoxy group and show the coupling relationships among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to unambiguously assign each proton signal to its corresponding carbon signal, for example, linking the aliphatic proton signals to their respective methylene and methyl carbon signals.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of ethyl N-(2-ethoxyphenyl)carbamate is C₁₁H₁₅NO₃, corresponding to a monoisotopic mass of approximately 209.1052 g/mol . nist.gov

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) would provide key structural clues. Predicted fragmentation pathways for ethyl N-(2-ethoxyphenyl)carbamate include:

Loss of the ethyl group: Cleavage of the C-O bond in the carbamate could lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment.

Loss of the ethoxy group: Loss of an ethoxy radical (•OCH₂CH₃) from the carbamate portion is a common pathway for ethyl carbamates.

Cleavage of the carbamate bond: The bond between the phenyl ring and the nitrogen or the bond between the nitrogen and the carbonyl carbon could cleave, leading to characteristic fragments of the substituted phenylamine or the ethyl chloroformate radical cation.

McLafferty-type rearrangement: Rearrangements involving the transfer of a hydrogen atom followed by cleavage can also occur, leading to the formation of stable neutral molecules and charged fragments. Analysis of the mass spectrum of the related compound, ethyl N-(2-methylphenyl)carbamate, shows a prominent molecular ion and key fragments corresponding to these types of cleavages.

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 210 | Protonated Molecular Ion |

| [M]⁺• | 209 | Molecular Ion |

| [M-C₂H₅]⁺ | 180 | Loss of ethyl group |

| [M-OC₂H₅]⁺ | 164 | Loss of ethoxy group |

| [C₈H₁₀NO]⁺ | 136 | Fragment from cleavage of N-C(O) bond |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule and its fragments, which in turn allows for the determination of its elemental composition. The nominal molecular weight of ethyl N-(2-ethoxyphenyl)carbamate (C₁₁H₁₅NO₃) is 209.24 g/mol . HRMS would provide a highly accurate mass measurement, confirming the molecular formula.

Predicted High-Resolution Mass Data:

The expected monoisotopic mass of the molecular ion [M]⁺• of ethyl N-(2-ethoxyphenyl)carbamate can be calculated with high precision. This theoretical value is crucial for the identification of the compound in a complex matrix.

| Ion Formula | Calculated m/z (monoisotopic) |

| [C₁₁H₁₅NO₃]⁺• | 209.1052 |

This table presents the theoretically calculated monoisotopic mass for the molecular ion of ethyl N-(2-ethoxyphenyl)carbamate. Experimental verification is required.

Fragmentation Mechanism Analysis

In mass spectrometry, particularly under electron ionization (EI), the molecular ion is subjected to fragmentation, breaking down into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information. The fragmentation of ethyl N-(2-ethoxyphenyl)carbamate is predicted to be driven by the presence of the ether, aromatic, and carbamate functional groups. ruc.dkpharmacy180.com

The initial ionization is likely to occur by removal of a non-bonding electron from the oxygen or nitrogen atoms, or a π-electron from the aromatic ring, as these have the highest energy. ruc.dk The resulting molecular ion [C₁₁H₁₅NO₃]⁺• (m/z 209) is then susceptible to several key fragmentation pathways:

Alpha-Cleavage: This is a common fragmentation pathway for ethers and amines. youtube.com Cleavage of the bond alpha to the ether oxygen can occur. For instance, the loss of an ethyl radical from the ethoxy group is a plausible fragmentation, although less favored than cleavages that lead to more stable fragments.

Cleavage of the Carbamate Group: The C-O and C-N bonds of the carbamate moiety are susceptible to cleavage. A prominent fragmentation pathway for N-aryl carbamates involves the cleavage of the N-aryl bond or the ester group.

Loss of Ethylene (B1197577): A characteristic fragmentation for ethoxy-substituted aromatic compounds is the loss of an ethylene molecule (C₂H₄, 28 Da) via a rearrangement process, leading to a phenol-like radical cation. A similar process is observed in the mass spectrum of 1-(4-ethoxyphenyl)-ethanone. nist.gov

Loss of Ethoxy Radical: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a stable acylium ion. pharmacy180.com

McLafferty-type Rearrangement: While a classic McLafferty rearrangement requires a γ-hydrogen relative to a carbonyl group, related rearrangement processes can occur, potentially leading to the elimination of neutral molecules like ethylene from the ethyl group of the carbamate. youtube.com

Based on the mass spectrum of the analogous compound, ethyl N-(2-methylphenyl)carbamate, a major fragment is observed corresponding to the loss of the elements of ethanol (B145695), followed by the loss of CO. nist.gov A similar pathway can be predicted for ethyl N-(2-ethoxyphenyl)carbamate.

Predicted Major Fragments in Mass Spectrometry:

| Predicted m/z | Proposed Fragment Ion Structure/Formula | Fragmentation Pathway |

| 209 | [C₁₁H₁₅NO₃]⁺• | Molecular Ion |

| 181 | [C₉H₁₁NO₂]⁺• | Loss of ethylene (C₂H₄) from the ethoxy group |

| 164 | [C₉H₁₀NO₂]⁺ | Loss of an ethyl radical (•C₂H₅) from the carbamate |

| 137 | [C₈H₉O₂]⁺ | Cleavage of the N-C(O) bond, loss of ethyl isocyanate (C₂H₅NCO) |

| 121 | [C₈H₉O]⁺ | Loss of CO from the m/z 149 fragment (if formed) or other complex rearrangements |

| 109 | [C₆H₅O₂]⁺ | Loss of ethylene from the m/z 137 fragment |

| 93 | [C₆H₅O]⁺• | Loss of C₂H₄O from m/z 137 or loss of CO from m/z 121 |

This table outlines the predicted fragmentation pattern of ethyl N-(2-ethoxyphenyl)carbamate based on established chemical principles and analogy to similar structures. These predictions await experimental confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The absorption of photons promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophores in ethyl N-(2-ethoxyphenyl)carbamate are the substituted benzene ring and the carbamate group.

The expected electronic transitions are:

π → π* transitions: These high-energy transitions are associated with the π-electron system of the benzene ring. Substituted benzenes typically show two bands: the E-band (around 180-220 nm) and the B-band (around 250-290 nm). The presence of the ethoxy and carbamate substituents on the ring will cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted benzene.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms of the carbamate and ether groups) to an anti-bonding π* orbital. These transitions are typically of lower intensity than π → π* transitions and appear at longer wavelengths. For carbamates, these transitions are expected. emerginginvestigators.org

Predicted UV-Vis Absorption Data:

| Predicted λₘₐₓ (nm) | Type of Electronic Transition | Associated Chromophore |

| ~ 230-240 | π → π* (E-band) | Substituted Benzene Ring |

| ~ 270-285 | π → π* (B-band) | Substituted Benzene Ring |

| ~ 290-310 | n → π* | Carbamate C=O group and N atom |

This table presents the predicted absorption maxima for ethyl N-(2-ethoxyphenyl)carbamate based on its structure and general principles of UV-Vis spectroscopy. The exact λₘₐₓ values are solvent-dependent and require experimental measurement.

Computational and Theoretical Chemistry Studies on Ethyl N 2 Ethoxyphenyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely applied to calculate the optimized geometry and various electronic properties of compounds. wikipedia.orgresearchgate.net For ethyl N-(2-ethoxyphenyl)carbamate, DFT calculations would provide a foundational understanding of its molecular conformation and intrinsic properties.

Geometry optimization calculations are performed to find the lowest energy structure of a molecule. nih.gov This process determines key structural parameters like bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of ethyl N-(2-ethoxyphenyl)carbamate.

Following optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The computed frequencies correspond to specific vibrational modes, such as stretching, bending, and twisting of bonds. nih.gov For instance, characteristic vibrations would include N-H stretching, C=O stretching of the carbamate (B1207046) group, C-O-C stretches of the ether linkages, and various aromatic ring vibrations.

Table 1: Predicted Key Structural Parameters for Ethyl N-(2-ethoxyphenyl)carbamate This table is illustrative of the parameters that would be obtained from DFT calculations. Specific values are not available in the cited literature.

| Parameter | Atom Connection | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | Data not available | |

| N-H | Data not available | |

| C(aromatic)-O | Data not available | |

| O-C(ethyl) | Data not available | |

| **Bond Angles (°) ** | ||

| O=C-N | Data not available | |

| C-N-H | Data not available | |

| C(aromatic)-O-C(ethyl) | Data not available | |

| **Dihedral Angles (°) ** | ||

| C(aromatic)-C-N-C | Data not available |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. Analysis would reveal the distribution of these orbitals across the ethyl N-(2-ethoxyphenyl)carbamate structure, showing which parts of the molecule are most likely to be involved in nucleophilic or electrophilic interactions.

Table 2: Predicted Frontier Orbital Properties for Ethyl N-(2-ethoxyphenyl)carbamate This table illustrates the type of data generated from FMO analysis. Specific values are not available in the cited literature.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. These maps are invaluable for predicting how a molecule will interact with other charged species. nih.gov

In an MEP map, different colors represent different electrostatic potential values. Typically:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For ethyl N-(2-ethoxyphenyl)carbamate, these would likely be centered on the oxygen atoms of the carbonyl and ether groups.

Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. This region is often found around the hydrogen atom of the N-H group.

Green indicates regions of neutral or near-zero potential, often associated with the nonpolar hydrocarbon portions of the molecule.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis structure of bonds and lone pairs. uni-muenchen.de This analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.govnih.gov

Table 3: Predicted NBO Donor-Acceptor Interactions for Ethyl N-(2-ethoxyphenyl)carbamate This table shows representative interactions that would be quantified by NBO analysis. Specific values are not available in the cited literature.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP (O) on C=O | π* (C-N) | Data not available |

| LP (N) | π* (C=O) | Data not available |

| LP (O) on ether | σ* (C-C) aromatic | Data not available |

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient (RDG))

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. The method is based on the electron density (ρ) and its reduced density gradient (RDG).

Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals regions of different interaction types:

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds. In ethyl N-(2-ethoxyphenyl)carbamate, this would likely appear between the N-H group and the carbonyl oxygen.

Green isosurfaces indicate weak, delocalized van der Waals interactions, which would be present across the aromatic ring and ethyl chains.

Red isosurfaces indicate repulsive steric clashes, which could occur between bulky groups if the conformation is strained.

This analysis provides a detailed picture of the subtle forces that govern the molecule's three-dimensional structure and packing in a condensed phase.

Conformational Analysis (e.g., Syn/Anti Isomers, Rotational Barriers)

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. nih.gov These different arrangements, or conformers, often have different energies. Ethyl N-(2-ethoxyphenyl)carbamate has several rotatable single bonds, including the C-N bond of the carbamate and the C-O bonds of the ethoxy group, leading to various possible conformers.

A key aspect of carbamate structure is the potential for syn and anti conformations (also referred to as s-Z and s-E) due to the partial double-bond character of the C-N bond, which creates a rotational barrier. youtube.com Computational studies would determine the relative energies of these isomers and the height of the energy barrier for interconversion. nih.gov Similarly, the orientation of the ethoxy group relative to the phenyl ring can be analyzed to find the most stable rotational conformer. Understanding the preferred conformation and the energy required to change it is essential for predicting the molecule's shape and how it might interact with other molecules.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. DFT and other methods can calculate:

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to aid in signal assignment and confirm the proposed structure. researchgate.net

IR Frequencies and Intensities: Calculation of vibrational frequencies can generate a theoretical IR spectrum. When compared with an experimental spectrum, this helps in assigning the observed absorption bands to specific molecular vibrations. mdpi.com

These computational results, when benchmarked against experimental data for related molecules, can provide a high degree of confidence in the structural assignment of new or uncharacterized compounds. mdpi.com

Chemical Reactivity and Derivatization Strategies of Ethyl N 2 Ethoxyphenyl Carbamate

Functional Group Transformations and Derivatization for Synthetic Purposes

The functional groups of ethyl N-(2-ethoxyphenyl)carbamate serve as handles for a range of synthetic modifications. These transformations are essential for creating derivatives with altered biological activities or for preparing intermediates for more complex molecules.

The carbamate (B1207046) moiety itself can undergo several key reactions. One of the fundamental transformations is its hydrolysis, which can be catalyzed by acids or bases, to yield 2-ethoxyaniline, ethanol (B145695), and carbon dioxide. This reaction is a common deprotection strategy in organic synthesis where the carbamate group is used to mask a more reactive amine. rsc.orgsemanticscholar.org The stability of the carbamate to hydrolysis is influenced by the electronic nature of the aryl substituent; electron-withdrawing groups on the aromatic ring can facilitate hydrolysis. nih.gov

Another important reaction is transesterification, where the ethyl group of the carbamate is exchanged with another alcohol. This process is typically catalyzed by an alkoxide corresponding to the new alcohol and allows for the synthesis of a variety of different alkyl or aryl carbamates from the parent ethyl carbamate. nih.gov The reaction rate is influenced by the steric and electronic properties of the incoming alcohol. nih.gov

The nitrogen of the carbamate can also participate in N-arylation reactions, for instance, through palladium-catalyzed Buchwald-Hartwig coupling or photoredox nickel catalysis. scispace.com These methods allow for the introduction of a second aryl group on the nitrogen atom, leading to the formation of N,N-disubstituted carbamates.

The aromatic ring of ethyl N-(2-ethoxyphenyl)carbamate is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The ethoxy and the N-ethylcarbamate groups are both ortho-, para-directing and activating, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these groups. The steric hindrance from the ethoxy and carbamate groups will play a significant role in the regioselectivity of these substitutions.

Furthermore, the carbamate group can direct metallation to the ortho position of the aromatic ring. Directed ortho-metallation (DoM) using strong bases like organolithium reagents or sodium diisopropylamide (NaDA) can generate a nucleophilic aryl species, which can then react with various electrophiles to introduce substituents specifically at the position ortho to the carbamate. This strategy provides a powerful tool for the regioselective functionalization of the aromatic ring.

The ether linkage is generally stable but can be cleaved under harsh conditions, for example, using strong acids like hydrobromic or hydroiodic acid. This would result in the formation of a phenol (B47542) and an ethyl halide.

Derivatization for Analytical Characterization and Quantification

For the purpose of analytical detection and quantification, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization of ethyl N-(2-ethoxyphenyl)carbamate is often employed to enhance its detectability, improve chromatographic behavior, and increase sensitivity.

Pre-column Derivatization Techniques

Pre-column derivatization involves modifying the analyte before its introduction into the chromatographic system. This approach is widely used to improve the volatility of the analyte for GC analysis or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.

For ethyl N-(2-ethoxyphenyl)carbamate, a common pre-column derivatization strategy for GC analysis would involve silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the carbamate nitrogen with a trimethylsilyl (B98337) (TMS) group. This transformation increases the volatility and thermal stability of the molecule, making it more amenable to GC analysis.

For HPLC analysis with fluorescence detection, derivatizing agents that introduce a fluorescent tag can be used. For instance, after hydrolysis of the carbamate to 2-ethoxyaniline, the resulting primary amine can be reacted with fluorescent labeling reagents.

Post-column Derivatization Techniques

Post-column derivatization occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. This technique is particularly useful for carbamates in HPLC analysis.

A well-established post-column derivatization method for N-methylcarbamates, which can be adapted for ethyl N-(2-ethoxyphenyl)carbamate, involves online hydrolysis of the carbamate eluting from the column. The hydrolysis is typically achieved by mixing the column effluent with a strong base, such as sodium hydroxide (B78521), at an elevated temperature. This process liberates ethylamine (B1201723). The resulting ethylamine is then reacted with a reagent like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355) or thiofluor, to form a highly fluorescent isoindole derivative. This derivative is then detected by a fluorescence detector, providing high sensitivity and selectivity for carbamates.

Derivatizing Reagents and Reaction Conditions

A variety of reagents are available for the derivatization of carbamates, each with its own specific reaction conditions and applications. The choice of reagent depends on the analytical technique being used (GC or HPLC) and the desired outcome (e.g., increased volatility or fluorescence).

Table 1: Common Derivatizing Reagents and their Applications for Carbamate Analysis

| Derivatizing Reagent | Abbreviation | Target Functional Group | Analytical Technique | Purpose |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carbamate N-H | GC-MS | Increases volatility and thermal stability |

| 9-Xanthydrol | - | Carbamate N-H | HPLC-FLD | Forms a fluorescent derivative |

| o-Phthalaldehyde / Thiol | OPA | Primary amine (after hydrolysis) | HPLC-FLD (Post-column) | Forms a highly fluorescent isoindole |

| Heptafluorobutyric anhydride | HFBA | Carbamate N-H | GC-ECD, GC-MS | Forms an electron-capturing derivative for ECD; improves chromatography |

This table is based on general derivatization strategies for carbamates and is applicable to ethyl N-(2-ethoxyphenyl)carbamate.

Reaction conditions for derivatization need to be optimized to ensure complete and reproducible conversion of the analyte. For silylation reactions with BSTFA, heating at 60-80°C for 30-60 minutes is common. For pre-column derivatization with 9-xanthydrol, the reaction is typically carried out in an acidic medium. Post-column hydrolysis of carbamates is often performed at elevated temperatures (e.g., 100°C) to ensure rapid and complete breakdown. The subsequent reaction with OPA is usually very fast and occurs at room temperature.

Ethyl N 2 Ethoxyphenyl Carbamate As a Synthetic Intermediate

Utilization in Multi-step Organic Syntheses

In the field of organic synthesis, the construction of complex molecules often requires a series of sequential reactions, known as a multi-step synthesis. Intermediates are crucial components in these sequences, as they are molecules that are formed and then consumed during the synthetic pathway. Protecting groups are a key aspect of multi-step synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org

The carbamate (B1207046) functional group is a versatile tool in this context. organic-chemistry.orgmasterorganicchemistry.com Ethyl N-(2-ethoxyphenyl)carbamate embodies this utility. Its structure is not just a simple building block but a carefully designed intermediate. The ethyl carbamate moiety can function as a protecting group for the aniline (B41778) nitrogen, rendering it non-nucleophilic and stable to a variety of reaction conditions. organic-chemistry.org This allows for chemical modifications to be performed on other parts of the molecule. Subsequently, the carbamate can be removed to reveal the original amine or be transformed into another functional group, highlighting its strategic importance in lengthy synthetic campaigns. wikipedia.org While specific multi-step syntheses detailing the use of ethyl N-(2-ethoxyphenyl)carbamate are found in specialized literature, its structural features make it well-suited for pathways requiring selective manipulation of an aniline-type molecule.

Directed Metalation Group Chemistry

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directed metalation group (DMG) to coordinate with an organolithium reagent (like n-butyllithium or sec-butyllithium), which then selectively removes a proton from the position ortho (adjacent) to the DMG. wikipedia.org This generates a lithiated intermediate that can react with a wide range of electrophiles to introduce new substituents with high precision. unilag.edu.ng

The carbamate group is one of the most powerful DMGs. nih.govacs.org In ethyl N-(2-ethoxyphenyl)carbamate, both the N-carbamate and the ortho-ethoxy group can act as DMGs. The heteroatoms (oxygen and nitrogen) on these groups are Lewis basic and can coordinate to the lithium atom of the alkyllithium reagent. wikipedia.org This coordination positions the base to deprotonate the aromatic ring at the adjacent carbon.

For ethyl N-(2-ethoxyphenyl)carbamate, there are two potential sites for ortho-lithiation: C-3 (ortho to the ethoxy group) and C-6 (ortho to the carbamate group). The N-carbamate is generally a stronger DMG than an ether group. However, the combined directing effect could potentially lead to deprotonation at the C-6 position, which is ortho to the carbamate. The resulting aryllithium intermediate can then be trapped with an electrophile. This methodology provides a direct route to 1,2,3-trisubstituted benzene (B151609) derivatives, which can be challenging to synthesize using traditional electrophilic aromatic substitution methods. unilag.edu.ng

The table below illustrates the potential products from the DoM of ethyl N-(2-ethoxyphenyl)carbamate with various electrophiles, based on the established reactivity of related aryl carbamates. acs.org

| Electrophile (E+) | Reagent | Potential Product (after quenching) |

|---|---|---|

| Iodination | I2 | Ethyl N-(6-iodo-2-ethoxyphenyl)carbamate |

| Carboxylation | CO2 | 6-(Ethoxycarbonylamino)-3-ethoxybenzoic acid |

| Formylation | DMF (N,N-Dimethylformamide) | Ethyl N-(6-formyl-2-ethoxyphenyl)carbamate |

| Hydroxymethylation | Formaldehyde (CH2O) | Ethyl N-(6-(hydroxymethyl)-2-ethoxyphenyl)carbamate |

| Silylation | Trimethylsilyl (B98337) chloride (TMSCl) | Ethyl N-(2-ethoxy-6-(trimethylsilyl)phenyl)carbamate |

| Borylation | Triisopropyl borate (B1201080) B(O-iPr)3 | Ethyl N-(2-ethoxy-6-(dihydroxyboranyl)phenyl)carbamate |

Protecting Group Chemistry (N-Protection)

Protecting groups are essential tools in organic synthesis to ensure chemoselectivity. wikipedia.org Amines are nucleophilic and basic, and often require protection to prevent unwanted side reactions. The conversion of an amine to a carbamate is a common and effective protection strategy because it neutralizes the nucleophilicity and basicity of the nitrogen atom by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group. masterorganicchemistry.comyoutube.com

Ethyl N-(2-ethoxyphenyl)carbamate is, by its nature, a protected form of 2-ethoxyaniline. The ethyl carbamate group is stable under a range of conditions, allowing for transformations elsewhere on the aromatic ring or in other parts of a larger molecule. The choice of a specific carbamate protecting group is often dictated by its removal (deprotection) conditions. libretexts.org An effective protecting group strategy, known as orthogonal protection, involves using multiple protecting groups in one molecule that can be removed under different conditions, allowing for selective deprotection. wikipedia.org

The ethyl carbamate group can typically be cleaved under acidic or basic hydrolysis conditions, or through reduction, to regenerate the free amine. The specific conditions must be chosen carefully to avoid affecting other functional groups in the molecule.

| Deprotection Method | Typical Reagents | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl, H2SO4, or TFA | 2-Ethoxyaniline | Common method, but may not be suitable for acid-sensitive molecules. libretexts.org |

| Basic Hydrolysis | Aqueous NaOH or KOH, often with heating | 2-Ethoxyaniline | Useful for molecules with acid-labile groups. Conditions can be harsh. |

| Reductive Cleavage | LiAlH4 (Lithium aluminum hydride) | N-Methyl-2-ethoxyaniline | Reduces the carbamate to a methylamine, offering a different synthetic outcome. |

Precursor for Other Functional Groups and Scaffolds

An intermediate like ethyl N-(2-ethoxyphenyl)carbamate is fundamentally a precursor for more complex molecules. Its synthetic value lies in the array of transformations it can undergo to yield diverse functional groups and molecular frameworks.

As discussed, the most direct transformations involve its role in DoM and as a protected amine.

Precursor to Substituted Anilines: Following a DoM reaction (Section 8.2), subsequent deprotection of the carbamate (Section 8.3) provides a powerful two-step method for synthesizing ortho-substituted 2-ethoxyanilines.

Precursor to 2-Ethoxyaniline: Simple hydrolysis of the carbamate group regenerates the parent amine, 2-ethoxyaniline, which is itself a valuable building block for pharmaceuticals and dyes.

Precursor to Ureas: Reaction of the carbamate with an amine under specific conditions can lead to the formation of substituted ureas, a common motif in biologically active compounds.

Precursor to Isocyanates: Thermal or chemical decomposition of the N-aryl carbamate can be a route to generate the corresponding isocyanate, 2-ethoxyphenyl isocyanate, a highly reactive intermediate for the synthesis of ureas, carbamates, and other heterocycles.

Precursor to N-Methylated Anilines: As noted in the table above, reduction with a powerful hydride reagent like lithium aluminum hydride can convert the ethyl carbamate group into an N-methyl group, yielding N-methyl-2-ethoxyaniline.

The following table summarizes some of the potential synthetic transformations starting from ethyl N-(2-ethoxyphenyl)carbamate.

| Reaction Type | Product Scaffold | Significance |

|---|---|---|

| Hydrolysis (Acid or Base) | 2-Ethoxyaniline | Regeneration of the primary amine for further functionalization. |

| Directed ortho-Metalation followed by Electrophilic Quench | ortho-Substituted Ethyl N-(2-ethoxyphenyl)carbamates | Direct route to 1,2,3-trisubstituted aromatic compounds. unilag.edu.ng |

| Reduction (e.g., LiAlH4) | N-Methyl-2-ethoxyaniline | Conversion of the protecting group into a new functional group. |

| Transformation to Isocyanate | 2-Ethoxyphenyl isocyanate | Access to a reactive intermediate for synthesizing ureas and other derivatives. |

Kinetic and Thermodynamic Studies of Reactions Involving Ethyl N 2 Ethoxyphenyl Carbamate

Reaction Rate Determination (e.g., Hydrolysis Kinetics)

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. For ethyl N-(2-ethoxyphenyl)carbamate, a key reaction for kinetic analysis is hydrolysis, the process of cleavage by water. The rate of hydrolysis can be determined by monitoring the change in concentration of the reactant or a product over time.

Hydrolysis of Ethyl N-(2-ethoxyphenyl)carbamate

The hydrolysis of ethyl N-(2-ethoxyphenyl)carbamate can proceed under acidic or basic conditions, typically yielding 2-ethoxyphenol (B1204887), ethanol (B145695), and carbamic acid (which is unstable and decomposes to ammonia (B1221849) and carbon dioxide) or their respective salts. The general reactions are as follows:

Acidic Hydrolysis: C₂H₅OC₆H₄NHCOOC₂H₅ + H₃O⁺ → C₂H₅OC₆H₄NH₃⁺ + C₂H₅OH + CO₂

Alkaline Hydrolysis: C₂H₅OC₆H₄NHCOOC₂H₅ + OH⁻ → C₂H₅OC₆H₄NH⁻ + C₂H₅OH + CO₂

The rate of these reactions is typically determined using techniques such as UV-Vis spectrophotometry, high-performance liquid chromatography (HPLC), or gas chromatography (GC) to track the disappearance of the carbamate (B1207046) or the appearance of one of the products. For instance, the formation of 2-ethoxyphenol can be monitored spectrophotometrically due to its distinct absorbance profile.

Rate = k[C₂H₅OC₆H₄NHCOOC₂H₅][H⁺ or OH⁻]

Where k is the second-order rate constant.

Hypothetical Kinetic Data for Hydrolysis

To illustrate the determination of reaction rates, consider a hypothetical experiment measuring the concentration of ethyl N-(2-ethoxyphenyl)carbamate during its alkaline hydrolysis at a constant temperature and pH.

| Time (minutes) | [Ethyl N-(2-ethoxyphenyl)carbamate] (M) |

| 0 | 0.0100 |

| 10 | 0.0085 |

| 20 | 0.0072 |

| 30 | 0.0061 |

| 40 | 0.0052 |

| 50 | 0.0044 |

| 60 | 0.0037 |

From this data, the pseudo-first-order rate constant (k') can be determined by plotting ln[Carbamate] versus time. The slope of this line would be equal to -k'. The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the hydroxide (B78521) ion.

Influence of Temperature, pH, and Catalysts on Reaction Rates

The rate of chemical reactions involving ethyl N-(2-ethoxyphenyl)carbamate is significantly influenced by temperature, pH, and the presence of catalysts.

Influence of Temperature

As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This is because higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, which in turn increases the likelihood of successful, product-forming collisions. The relationship between temperature and the rate constant is described by the Arrhenius equation. For the hydrolysis of carbamates, a rise in temperature accelerates the cleavage of the ester and amide bonds.

Influence of pH

The pH of the reaction medium has a profound effect on the hydrolysis rate of ethyl N-(2-ethoxyphenyl)carbamate due to the involvement of H⁺ (acid catalysis) or OH⁻ (base catalysis) in the reaction mechanism.

Acidic Conditions (Low pH): At low pH, the carbonyl oxygen of the carbamate is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This accelerates the rate of hydrolysis.

Basic Conditions (High pH): Under alkaline conditions, the hydroxide ion acts as a powerful nucleophile, directly attacking the electrophilic carbonyl carbon. The rate of hydrolysis, therefore, increases with increasing pH in the basic range. researchgate.net

Neutral Conditions: At or near neutral pH, the rate of hydrolysis is typically at its minimum, as the concentrations of both H⁺ and OH⁻ are low.

Influence of Catalysts

Besides acids and bases, other substances can catalyze the reactions of ethyl N-(2-ethoxyphenyl)carbamate. For instance, certain metal ions can act as Lewis acids, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack. Enzymes, such as esterases or amidases, could also potentially catalyze the hydrolysis of this carbamate, though specific enzymatic studies on this compound are not widely reported.

Hypothetical Rate Constants under Varying Conditions

The following table provides hypothetical second-order rate constants for the hydrolysis of ethyl N-(2-ethoxyphenyl)carbamate to illustrate the effects of temperature and pH.

| Temperature (°C) | pH | k (M⁻¹s⁻¹) |

| 25 | 2.0 | 1.5 x 10⁻⁵ |

| 25 | 7.0 | 2.0 x 10⁻⁸ |

| 25 | 12.0 | 3.0 x 10⁻³ |

| 40 | 2.0 | 4.5 x 10⁻⁵ |

| 40 | 12.0 | 9.0 x 10⁻³ |

Activation Energy and Thermodynamic Parameters of Reactions

The activation energy (Ea) and other thermodynamic parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide deeper quantitative insights into the reaction mechanism and the nature of the transition state.

Activation Energy (Ea)

The activation energy is the minimum energy required to initiate the chemical reaction. It can be determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot). The slope of this plot is equal to -Ea/R, where R is the gas constant. A higher activation energy implies a greater sensitivity of the reaction rate to temperature. For the saponification of esters like ethyl acetate, which shares structural similarities with the ester portion of ethyl N-(2-ethoxyphenyl)carbamate, activation energies have been experimentally determined. researchgate.net

Thermodynamic Parameters of Activation

These parameters are derived from the Eyring equation, which relates the rate constant to temperature and the thermodynamic properties of the transition state.

Enthalpy of Activation (ΔH‡): Represents the difference in enthalpy between the transition state and the reactants. It is closely related to the activation energy (ΔH‡ = Ea - RT).

Entropy of Activation (ΔS‡): Reflects the change in the degree of order or randomness when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., two molecules coming together), while a positive ΔS‡ indicates a more disordered transition state (e.g., a molecule breaking apart). For the alkaline hydrolysis of some carbamates, a positive activation entropy has been observed, suggesting a dissociative mechanism. researchgate.net

Hypothetical Thermodynamic Data for Alkaline Hydrolysis

The following table presents a hypothetical set of thermodynamic parameters for the alkaline hydrolysis of ethyl N-(2-ethoxyphenyl)carbamate.

| Parameter | Value |

| Activation Energy (Ea) | 65 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 62.5 kJ/mol |

| Entropy of Activation (ΔS‡) | -25 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K | 69.9 kJ/mol |

A moderately high activation energy and a negative entropy of activation would be consistent with a bimolecular mechanism where the hydroxide ion attacks the carbamate molecule in a structured transition state.

Quantitative Structure-Activity Relationships in Reaction Kinetics (e.g., Hammett Plots)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate variations in the chemical structure of a series of compounds with their measured chemical reactivity or biological activity. nih.govnih.govsemanticscholar.org In reaction kinetics, the Hammett equation is a powerful tool for this purpose, particularly for reactions involving substituted aromatic compounds. wikipedia.org

The Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of a side-chain reaction of a benzene (B151609) derivative. wikipedia.org It is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and reflects its electronic effect (electron-donating or electron-withdrawing).

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to the electronic effects of the substituents.

Application to Ethyl N-(2-ethoxyphenyl)carbamate Derivatives

To apply the Hammett equation to the kinetics of reactions involving ethyl N-(2-ethoxyphenyl)carbamate, one would synthesize a series of derivatives with different substituents on the phenyl ring (e.g., in the 4- or 5-position, corresponding to para- and meta- to the carbamate group). The rate constants for a specific reaction, such as alkaline hydrolysis, would then be measured for each derivative.

A plot of log(k/k₀) versus σ is known as a Hammett plot.

The Reaction Constant (ρ): The slope of the Hammett plot gives the value of ρ.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values). This suggests that there is a buildup of negative charge or a decrease in positive charge in the transition state relative to the ground state. For alkaline hydrolysis of esters and carbamates, where a nucleophile attacks the carbonyl carbon, ρ is typically positive.

A negative ρ value implies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

Hypothetical Hammett Plot Data for Alkaline Hydrolysis

The following table provides hypothetical data for a Hammett study on the alkaline hydrolysis of 4-substituted derivatives of ethyl N-(2-ethoxyphenyl)carbamate.

| Substituent (X) | σ (para) | Rate Constant, k (M⁻¹s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | 1.2 x 10⁻³ | -0.40 |

| -CH₃ | -0.17 | 1.8 x 10⁻³ | -0.22 |

| -H | 0.00 | 3.0 x 10⁻³ | 0.00 |

| -Cl | 0.23 | 6.5 x 10⁻³ | 0.34 |

| -NO₂ | 0.78 | 4.8 x 10⁻² | 1.20 |

A plot of this data would likely yield a straight line with a positive slope (ρ > 0), confirming that electron-withdrawing groups stabilize the negatively charged intermediate formed during the rate-determining step of alkaline hydrolysis. This would provide strong evidence for a mechanism involving nucleophilic attack at the carbonyl carbon.

Future Research Directions and Challenges in Ethyl N 2 Ethoxyphenyl Carbamate Chemistry

Exploration of Novel Synthetic Pathways and Catalysts

The development of efficient, environmentally benign, and cost-effective synthetic routes is a cornerstone of modern chemistry. Future research on ethyl N-(2-ethoxyphenyl)carbamate will likely focus on moving beyond traditional methods, which may involve hazardous reagents like phosgene (B1210022), towards more sustainable alternatives.

A significant area of exploration is the use of carbon dioxide (CO₂) as a C1 feedstock. The reaction of CO₂ with amines and alcohols presents a greener pathway to carbamates. nih.gov However, challenges such as thermodynamic limitations and catalyst deactivation by byproducts like water need to be overcome. nih.gov Research into novel catalytic systems is crucial. For instance, cerium oxide (CeO₂) has shown promise as an effective heterogeneous catalyst for the synthesis of related cyclic ureas from amine carbamates and for the formation of organic carbamates from amines, alcohols, and CO₂. nih.gov The application and optimization of such metal oxide catalysts for the specific synthesis of ethyl N-(2-ethoxyphenyl)carbamate from 2-ethoxyaniline, ethanol (B145695), and CO₂ represents a promising research avenue.

Another approach involves the development of one-pot synthesis methods that improve efficiency by reducing the number of steps and purification processes. For example, a three-component coupling of primary amines, CO₂, and an alkyl halide in the presence of a suitable base has been reported for generating N-alkyl carbamates. acs.org Adapting such methodologies for the synthesis of aryl carbamates like ethyl N-(2-ethoxyphenyl)carbamate could significantly streamline its production.

Future investigations should also explore a wider range of catalysts, including biocatalysts and novel organocatalysts, to improve yields, selectivity, and reaction conditions. The development of reusable heterogeneous catalysts is particularly important for creating more sustainable and industrially viable synthetic processes. researchgate.net

Table 1: Potential Catalytic Systems for Future Synthesis

| Catalyst Type | Potential Application | Key Challenges | References |

|---|---|---|---|

| Heterogeneous Metal Oxides (e.g., CeO₂) | Synthesis from 2-ethoxyaniline, ethanol, and CO₂. | Catalyst deactivation, optimizing reaction conditions (pressure, temperature). | nih.gov |

| Immobilized Organic Bases (e.g., Polymer-supported DBU) | Three-component coupling of amine, CO₂, and ethyl halide. | Catalyst stability and reusability over multiple cycles. | researchgate.net |

| Palladium Complexes (e.g., Pd(PPh₃)₄) | Catalyzing formation from precursors like 2-ethoxyphenylamine and an ethyl chloroformate equivalent. | Understanding complex reaction pathways and optimizing ligand design. | researchgate.net |

| Biocatalysts (Enzymes) | Enzymatic transesterification or amidation reactions. | Enzyme stability, substrate specificity, and cost. | researchgate.net |

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms and molecular behavior is fundamental to controlling and optimizing chemical processes. For ethyl N-(2-ethoxyphenyl)carbamate, future research will heavily rely on the synergy between advanced spectroscopic methods and computational chemistry.